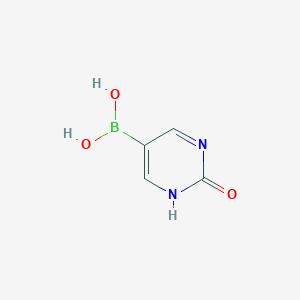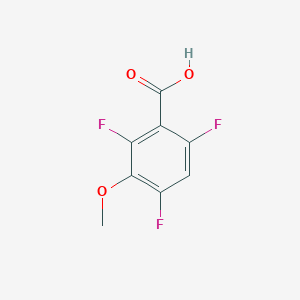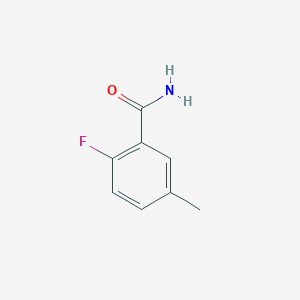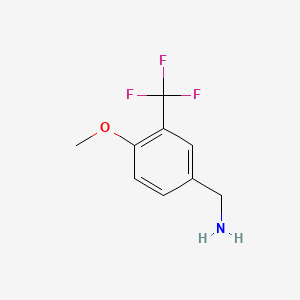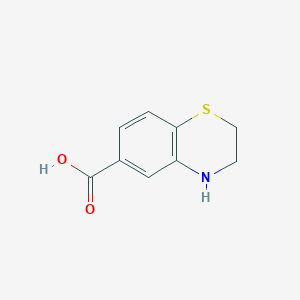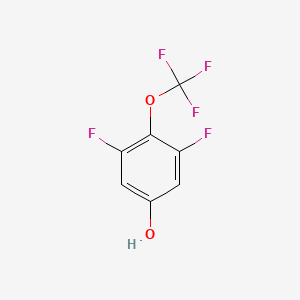
3,5-Difluoro-4-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(trifluoromethoxy)phenol: is a chemical compound with the molecular formula C7H3F5O2 and a molecular weight of 214.09 g/mol . It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a phenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluoro-4-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 3,5-Difluoro-4-(trifluoromethoxy)phenol is used as a reagent for the synthesis of complex molecules. Its unique functional groups make it a valuable building block for creating fluorinated compounds.
Biology and Medicine: In medicinal chemistry, this compound serves as a starting material for drug discovery. Its fluorinated groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethoxy)phenol: This compound has a similar structure but lacks the additional fluorine atoms on the phenol ring.
2,3-Difluoro-4-(trifluoromethoxy)phenol: This compound has a different substitution pattern on the phenol ring, which can lead to different chemical properties and reactivity.
Uniqueness: 3,5-Difluoro-4-(trifluoromethoxy)phenol is unique due to the specific arrangement of its fluorine atoms and trifluoromethoxy group. This unique structure imparts distinct chemical properties, such as increased electronegativity and reactivity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
3,5-difluoro-4-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZMLROLIVUFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591439 |
Source


|
| Record name | 3,5-Difluoro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195206-85-0 |
Source


|
| Record name | 3,5-Difluoro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)


![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)
